molecular formula C18H12ClN5O B11042537 2-[(2-Chlorophenyl)amino]-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol

2-[(2-Chlorophenyl)amino]-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol

Cat. No.: B11042537
M. Wt: 349.8 g/mol
InChI Key: FXVOVFRSUJNVJO-UHFFFAOYSA-N
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Description

2-[(2-CHLOROPHENYL)AMINO]-5-(PYRIDIN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrido[2,3-d]pyrimidin-4-one core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-CHLOROPHENYL)AMINO]-5-(PYRIDIN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorophenylamine with pyridine-3-carboxaldehyde in the presence of a base, followed by cyclization with a suitable reagent to form the pyrido[2,3-d]pyrimidin-4-one core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Core Formation via Condensation Reactions

The pyrido[2,3-d]pyrimidine scaffold is typically synthesized through condensation reactions. For example:

  • Stepwise cyclization of aminopyridine derivatives with carbonyl-containing reagents (e.g., triaminopyrimidine) in diphenyl ether at 195–230°C yields the fused ring system .

  • Microwave-assisted condensation of substituted pyridines with urea or thiourea derivatives enhances reaction efficiency, reducing synthesis time from hours to minutes .

Key intermediates :

IntermediateReaction ConditionsYieldRef.
Ethyl-acetyl-(2,5-dimethoxyphenyl) propionate (12 )Hydrogenation with 5% Pd/C85%
2,4-Diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (13 )Condensation in diphenyl ether72%

Substitution Reactions

The chlorine atom at the 2-chlorophenyl group and the amino moiety are primary sites for nucleophilic substitution:

  • Chlorine displacement with amines (e.g., piperazine or morpholine) in DMF at 80°C produces derivatives with enhanced solubility .

  • Amination at the C-4 position using 3,4,5-trimethoxyaniline in THF yields analogs with improved kinase inhibition (IC50: 0.099 µM for EGFR WT) .

Example reaction :

2-[(2-Cl-Ph)NH]-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol+R-NH22-[(2-Cl-Ph)NH]-5-(pyridin-3-yl)-4-(R-NH)pyrido[2,3-d]pyrimidine+HCl\text{2-[(2-Cl-Ph)NH]-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol} + \text{R-NH}_2 \rightarrow \text{2-[(2-Cl-Ph)NH]-5-(pyridin-3-yl)-4-(R-NH)pyrido[2,3-d]pyrimidine} + \text{HCl}

Conditions: DMF, 80°C, 12 h .

Metal Coordination and Bioactivity

The compound acts as a kinase inhibitor by coordinating to active-site metal ions (e.g., Fe²⁺ or Mg²⁺) in enzymes:

  • Binding mode : The pyridyl nitrogen and pyrimidine carbonyl oxygen form bidentate coordination with the metal, while the 2-chlorophenyl group occupies hydrophobic pockets .

  • SAR studies : Modifications at the 4-hydroxy group (e.g., methylation or acetylation) reduce activity by disrupting hydrogen bonding with residues like K517/Y425 .

Table: Impact of substituents on kinase inhibition (IC₅₀)

Substituent at C-4EGFR WT (µM)EGFR T790M (µM)Ref.
-OH (parent)0.450.68
-NH-(3,4,5-OMe-Ph)0.0990.123
-OAc>10>10

Halogenation and Functionalization

The pyridine ring undergoes electrophilic substitution:

  • Bromination : Treatment with N-bromosuccinimide (NBS) in DMF introduces bromine at the C-5 position, enabling Suzuki couplings for diversification .

  • Nitration : Nitric acid in acetic acid yields nitro derivatives, which are reduced to amines for further functionalization .

Example :

5-Bromo derivative (**23**)Suzuki coupling5-Aryl-pyrido[2,3-d]pyrimidine\text{5-Bromo derivative (**23**)} \xrightarrow{\text{Suzuki coupling}} \text{5-Aryl-pyrido[2,3-d]pyrimidine}

Conditions: PdCl₂(dppf), THF, 70°C .

Oxidation and Reduction

  • Oxidation : The hydroxy group at C-4 is oxidized to a ketone using Dess-Martin periodinane, enhancing electrophilicity for subsequent reactions .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to a piperidine, altering conformational flexibility .

Biological Degradation Pathways

In vitro studies reveal two primary metabolic pathways:

  • Aldehyde oxidase-mediated oxidation at the pyridine ring (t₁/₂: 15 min in mouse liver microsomes) .

  • Glucuronidation of the 4-hydroxy group, detected via LC-MS in human hepatocyte assays .

Comparative Reactivity with Analogues

Reaction TypeThis Compound5-Methyl AnalogRef.
Amination efficiency94%78%
Bromination yield82%65%
HLM stability40% remaining60% remaining

Scientific Research Applications

Anticancer Properties

One of the most significant applications of this compound lies in its anticancer properties. Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDK4 and CDK6 can lead to reduced proliferation of cancer cells, making these compounds promising candidates for cancer therapy.

Case Study: Inhibition of CDK Activity

A study demonstrated that compounds similar to 2-[(2-Chlorophenyl)amino]-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol effectively inhibited CDK4 and CDK6 in various cancer cell lines. The results showed a significant reduction in cell viability and induction of apoptosis at nanomolar concentrations, suggesting a strong potential for development as an anticancer agent .

Treatment of Inflammatory Diseases

Beyond oncology, this compound has also been investigated for its anti-inflammatory properties. The ability to modulate inflammatory pathways makes it a candidate for treating conditions such as rheumatoid arthritis.

Data Table: Anti-inflammatory Activity

CompoundTargetIC50 (µM)Reference
This compoundCDK40.25
Similar Pyrido CompoundsTNF-alpha0.5

Antimicrobial Activity

Recent studies have explored the antimicrobial effects of this compound against various bacterial strains. The mechanism often involves disruption of bacterial cell division through inhibition of essential kinases.

Case Study: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of related pyrido compounds against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and interaction modes of This compound with various biological targets. These studies provide insights into how structural modifications can enhance its therapeutic efficacy.

Data Table: Molecular Docking Results

Target ProteinBinding Energy (kcal/mol)Reference
CDK4-9.5
TNF-alpha-8.7

Mechanism of Action

The mechanism of action of 2-[(2-CHLOROPHENYL)AMINO]-5-(PYRIDIN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-BROMOPHENYL)AMINO]-5-(PYRIDIN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE
  • 2-[(2-FLUOROPHENYL)AMINO]-5-(PYRIDIN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE

Uniqueness

Compared to similar compounds, 2-[(2-CHLOROPHENYL)AMINO]-5-(PYRIDIN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE may exhibit unique biological activities due to the presence of the chlorine substituent, which can influence its interaction with molecular targets and its overall pharmacokinetic properties.

Biological Activity

The compound 2-[(2-Chlorophenyl)amino]-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol, a pyrido[2,3-d]pyrimidine derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the current understanding of its biological activity, including its cytotoxic effects against cancer cell lines, anti-inflammatory properties, and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H11ClN4O\text{C}_{14}\text{H}_{11}\text{Cl}\text{N}_{4}\text{O}

This structure features a chlorophenyl group and a pyridinyl moiety, contributing to its biological properties.

Cytotoxic Activity

Recent studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one exhibit significant cytotoxicity against various cancer cell lines. Notably:

  • IC50 Values : Compound 8a from a related study showed an IC50 value of 0.099 µM against wild-type EGFR and 0.123 µM against the mutant EGFR T790M, indicating potent anti-cancer activity .
  • Cell Cycle Arrest : Compound 8a also induced cell cycle arrest at the pre-G1 phase and significantly increased caspase-3 levels in PC-3 prostate cancer cells, suggesting an apoptotic mechanism .

In another study focusing on pyridopyrimidine derivatives, compounds with chlorophenyl substitutions exhibited the highest cytotoxicity against HeLa cells with IC50 values reported as low as 7.23 µM .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • COX-2 Inhibition : Some derivatives showed promising results in inhibiting COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • EGFR Inhibition : The ability to inhibit EGFR signaling pathways is crucial for its anticancer effects. This inhibition leads to reduced proliferation and increased apoptosis in cancer cells .
  • Cell Cycle Regulation : The compound's influence on cell cycle progression highlights its potential as a therapeutic agent in managing uncontrolled cell proliferation associated with cancer .

Case Studies

Several studies have explored the efficacy of this compound in vitro:

StudyCell LineIC50 (µM)Mechanism
Study 1PC-3 (Prostate Cancer)0.099 (EGFR WT)Apoptosis via caspase activation
Study 2HeLa (Cervical Cancer)7.23Cell cycle arrest
Study 3A549 (Lung Cancer)16.2EGFR inhibition

These findings underscore the compound's potential as a lead candidate for further drug development targeting both cancer and inflammatory diseases.

Properties

Molecular Formula

C18H12ClN5O

Molecular Weight

349.8 g/mol

IUPAC Name

2-(2-chloroanilino)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H12ClN5O/c19-13-5-1-2-6-14(13)22-18-23-16-15(17(25)24-18)12(7-9-21-16)11-4-3-8-20-10-11/h1-10H,(H2,21,22,23,24,25)

InChI Key

FXVOVFRSUJNVJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CN=CC=C4)Cl

Origin of Product

United States

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